molecular formula C22H17F2N3O2S2 B2374604 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide CAS No. 1260631-33-1

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2374604
CAS No.: 1260631-33-1
M. Wt: 457.51
InChI Key: ZWDDGLYQEALBHZ-UHFFFAOYSA-N
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Description

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H17F2N3O2S2 and its molecular weight is 457.51. The purity is usually 95%.
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Biological Activity

The compound 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C22H22F2N4OSC_{22}H_{22}F_2N_4OS. It features a thieno[3,2-d]pyrimidine core modified with a difluorophenyl group and an acetamide moiety. The presence of sulfur in the structure suggests potential interactions with biological targets.

Research indicates that compounds similar to this one often exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many thieno[3,2-d]pyrimidine derivatives have been shown to inhibit specific enzymes involved in cancer proliferation and other diseases.
  • Modulation of Signaling Pathways : These compounds may interfere with signaling pathways critical for cell survival and proliferation, such as the MAPK and PI3K/Akt pathways.
  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress in cells.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various thieno[3,2-d]pyrimidine derivatives. The compound demonstrated significant antiproliferative activity against several cancer cell lines, including breast and lung cancer cells. The IC50 values were notably lower than those of standard chemotherapeutic agents, indicating a potent effect .

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.2
A549 (Lung)4.8
HCT116 (Colon)6.1

Antimicrobial Activity

Another significant aspect of this compound's biological activity is its antimicrobial potential. Preliminary studies have shown that it exhibits inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Case Studies

  • Case Study on Cancer Cell Lines : In a multicellular spheroid model, the compound was tested for its ability to penetrate and reduce tumor growth. Results indicated a significant reduction in spheroid size compared to controls, suggesting effective penetration and cytotoxicity against tumor cells .
  • Antimicrobial Efficacy : A study evaluated the compound's efficacy against biofilms formed by Staphylococcus aureus. The results demonstrated a marked reduction in biofilm biomass at MIC concentrations, highlighting its potential as an antimicrobial agent .

Properties

IUPAC Name

2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O2S2/c1-12-3-4-13(2)18(7-12)25-19(28)11-31-22-26-17-5-6-30-20(17)21(29)27(22)16-9-14(23)8-15(24)10-16/h3-10H,11H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDDGLYQEALBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.